Ivacaftor

Description

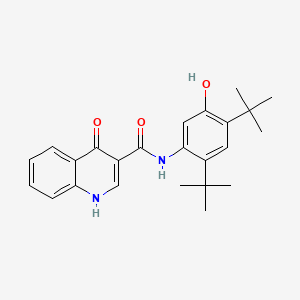

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unraveling the Molecular Binding Site of Ivacaftor on CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor (VX-770) marked a significant breakthrough in the treatment of cystic fibrosis (CF) as the first approved potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its ability to enhance the channel gating of specific CFTR mutants has spurred extensive research into its precise mechanism of action. This technical guide provides an in-depth exploration of the molecular binding site of this compound on CFTR, summarizing key experimental findings, detailing methodologies, and presenting the data in a structured format for clarity and comparison.

The Multi-faceted Binding Landscape of this compound

The scientific consensus points towards a direct interaction of this compound with the CFTR protein, leading to the potentiation of its channel activity.[1][2] This interaction, however, is not confined to a single, discrete pocket but rather involves multiple sites, a concept supported by a convergence of evidence from cryo-electron microscopy (cryo-EM), photoaffinity labeling, and hydrogen/deuterium exchange (HDX) mass spectrometry.

Cryo-EM studies have provided high-resolution structural insights, identifying a primary binding site for this compound at the protein-lipid interface.[3][4] This site is nestled within a cleft formed by transmembrane (TM) helices 4, 5, and 8. The binding of this compound in this region is thought to stabilize the open conformation of the CFTR channel, thereby increasing the probability of ion flow.

Complementary to these structural studies, photoaffinity labeling experiments have revealed the existence of at least two distinct binding sites. One of these sites is located in the transmembrane region, consistent with the cryo-EM findings and specifically implicating proximity to TM8. The second identified site resides in the intracellular loop 4 (ICL4), a region that links the first nucleotide-binding domain (NBD1) to the second membrane-spanning domain (MSD2). The involvement of ICL4 is further corroborated by HDX mass spectrometry, which showed protection of this region from deuterium exchange in the presence of this compound.

Molecular dynamics simulations have also lent support to this multi-site binding model, suggesting that this compound's potentiation effect may be mediated through its interaction with these different locations on the CFTR protein.

Quantitative Analysis of this compound Binding

The affinity of this compound for CFTR has been quantified through various biophysical assays. The following table summarizes key binding affinity data obtained from scintillation proximity assays.

| CFTR Variant | Interacting Residues | Type of Interaction | Apparent Kd (nM) | Reference |

| Wild-Type | - | - | 6.6 ± 1.2 | |

| Mutants | ||||

| Q308A | Hydrogen Bond | 120 ± 20 | ||

| R312A | Hydrogen Bond | > 1000 | ||

| F304A | Aromatic Interaction | 49 ± 6 | ||

| Y307A | Aromatic Interaction | 16 ± 2 | ||

| L311A | Hydrophobic Interaction | 100 ± 10 | ||

| M932A | Hydrophobic Interaction | 28 ± 3 | ||

| I935A | Hydrophobic Interaction | 23 ± 2 | ||

| F936A | Hydrophobic Interaction | 17 ± 2 | ||

| L939A | Hydrophobic Interaction | 18 ± 2 | ||

| V943A | Hydrophobic Interaction | 31 ± 4 |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the binding data and for designing future studies. The following sections outline the key protocols used to elucidate the this compound binding site.

Cryo-Electron Microscopy (Cryo-EM) of CFTR in Complex with this compound

This technique has been instrumental in providing a high-resolution structural view of the this compound binding pocket.

Methodology:

-

Protein Expression and Purification: Human CFTR (e.g., the E1371Q mutant to stabilize the ATP-bound state) is expressed in a suitable system, such as insect or mammalian cells. The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

-

Complex Formation: Purified CFTR is incubated with a saturating concentration of this compound and Mg2+-ATP.

-

Grid Preparation and Vitrification: The CFTR-Ivacaftor complex solution is applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure.

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The raw images are processed to correct for motion and defocus. Individual particle images are picked, aligned, and classified to generate 2D class averages. These averages are then used to reconstruct a 3D density map of the CFTR-Ivacaftor complex.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the best fit, revealing the precise location and interactions of this compound within the binding site.

Photoaffinity Labeling and Mass Spectrometry

This powerful chemical biology approach allows for the identification of direct binding sites in a more native membrane environment.

Methodology:

-

Synthesis of Photoactivatable Probes: Analogs of this compound are synthesized with a photo-reactive group (e.g., a diazirine) and often a reporter tag (e.g., biotin) for enrichment.

-

Photolabeling in Biological Membranes: Cells expressing CFTR are incubated with the photoactivatable probe. Upon exposure to UV light, the diazirine group forms a highly reactive carbene that covalently crosslinks to nearby amino acid residues at the binding site.

-

CFTR Immunoprecipitation and Enrichment: The covalently labeled CFTR is solubilized from the membranes and immunoprecipitated using specific antibodies. If a biotinylated probe is used, the labeled protein can be enriched using streptavidin beads.

-

Proteolytic Digestion: The enriched, labeled CFTR is digested into smaller peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides that have been modified by the photoaffinity probe, thereby pinpointing the specific amino acid residues or peptide regions that constitute the binding site.

Scintillation Proximity Assay (SPA) for Binding Affinity

SPA is a bead-based assay used to measure the binding affinity of radiolabeled ligands to their target proteins in a homogenous format.

Methodology:

-

Protein Immobilization: Purified CFTR is immobilized onto SPA beads (e.g., copper-coated beads for His-tagged proteins).

-

Binding Reaction: The CFTR-coated beads are incubated with a constant concentration of radiolabeled this compound (e.g., [3H]this compound) and varying concentrations of unlabeled this compound.

-

Signal Detection: When the radiolabeled this compound binds to the CFTR on the bead, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light. This light is detected by a scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled ligand bound. By competing off the radiolabeled ligand with increasing concentrations of the unlabeled compound, a competition binding curve is generated. The equilibrium dissociation constant (Kd) can then be calculated from this curve, providing a quantitative measure of binding affinity.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The elucidation of this compound's binding site on CFTR is a testament to the power of integrating multiple biophysical and chemical biology techniques. The current model suggests a multi-site interaction, with a primary binding pocket at the transmembrane domain interface and a secondary site at the intracellular loop 4. This detailed understanding of the molecular interactions is invaluable for the rational design of next-generation CFTR modulators with improved efficacy and specificity. The experimental protocols outlined herein provide a roadmap for researchers in the field to further probe the intricacies of CFTR pharmacology and advance the development of novel therapeutics for cystic fibrosis.

References

- 1. Identification of binding sites for this compound on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (this compound) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Ivacaftor on Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The document details this compound's mechanism of action on epithelial cells, summarizes key quantitative data from various studies, outlines common experimental protocols, and visualizes the underlying cellular pathways and workflows.

Mechanism of Action

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces[1][2][3]. Defective CFTR function leads to ion and water imbalance, resulting in dehydrated mucus, chronic infections, and progressive lung disease[4].

This compound (VX-770) is a CFTR potentiator designed to increase the channel's open probability (gating)[1]. It primarily targets CFTR mutations where the protein is present at the epithelial cell surface but exhibits defective gating, such as the G551D mutation. In vitro studies on recombinant cell lines and primary human bronchial epithelial cells have demonstrated that this compound directly binds to the CFTR protein, enhancing the flow of ions through the activated channel. This restoration of anion transport helps to hydrate the airway surface liquid and improve mucociliary clearance. While the precise binding site is still under investigation, its action is thought to involve stabilizing the open state of the channel, potentially by decoupling the gating cycle from ATP hydrolysis or by increasing the ATP-dependent opening rate.

Quantitative Data Presentation

The following tables summarize quantitative data from in vitro studies, illustrating this compound's potency and efficacy in various epithelial cell models.

Table 1: this compound Potency (EC₅₀) in Different Cell Systems

| CFTR Mutation | Cell Type / System | Assay Type | This compound EC₅₀ (nM) | Reference |

| Wild-Type | Cell-free membrane patch | Electrophysiology | 0.47 ± 0.12 | |

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | |

| G551D | Cell-free membrane patch | Electrophysiology | ~1.5 | |

| F508del (corrected) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | 200 - 1000 | |

| F508del | Cell-free membrane patch | Electrophysiology | ~1.5 | |

| R117H | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 150 | |

| Multiple Gating | FRT cells | YFP-based halide influx | 100 - 500 |

Table 2: Functional Restoration of CFTR-Mediated Ion Transport

| Cell Model | Treatment | Measurement | Result | Reference |

| Rabbit Nasal Epithelia (RNE) | This compound | Nasal Potential Difference (NPD) | 21.8 ± 2.1 mV polarization (vs. 12.9 ± 1.3 mV control) | |

| RNE Cultures | This compound (10 µM) | Short-Circuit Current (Isc) | 23.2 ± 3.1 µA/cm² (vs. 2.4 ± 0.5 µA/cm² control) | |

| F508del HBE Cells (Lumacaftor corrected) | Chronic this compound | CFTR Function | Dose-dependent reversal of correction | |

| Human Nasal Epithelia (HNE) Cultures | This compound (1 µM) | Transepithelial Chloride Current | Significant increases correlated with in vivo sweat chloride reduction | |

| Calu-3 Human Lung Epithelial Cells | This compound (15 µg/mL) | Cell Viability (MTT Assay) | Reduced to 56.4 ± 9.0% | |

| Calu-3 Human Lung Epithelial Cells | This compound (20 µg/mL) | Cell Viability (MTT Assay) | Reduced to 17.4 ± 0.6% |

Experimental Protocols & Visualizations

Detailed methodologies for key in vitro experiments are provided below, accompanied by diagrams generated using DOT language to illustrate workflows and pathways.

Ussing Chamber Electrophysiology

This technique is the gold standard for measuring ion transport across polarized epithelial cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a change in short-circuit current (ΔIsc).

Detailed Protocol:

-

Cell Culture: Primary Human Bronchial or Nasal Epithelial (HBE/HNE) cells are cultured on permeable supports (e.g., Snapwell or Millicell inserts). Cells are grown at an air-liquid interface (ALI) for 21-28 days to ensure full differentiation and polarization.

-

Chamber Mounting: The permeable support with the differentiated epithelial monolayer is mounted in an Ussing chamber, separating the apical and basolateral sides. The chambers are filled with appropriate physiological solutions (e.g., Krebs-Ringer bicarbonate) and maintained at 37°C.

-

Pharmacological Manipulation: A specific sequence of inhibitors and activators is applied to isolate CFTR function:

-

Amiloride: Added to the apical side (e.g., 100 µM) to block the epithelial sodium channel (ENaC) and thus eliminate sodium current.

-

Forskolin: Added to the basolateral side (e.g., 10-20 µM) to increase intracellular cAMP levels, which in turn activates PKA to phosphorylate and activate CFTR channels. This establishes a baseline of stimulated CFTR activity.

-

This compound: Added cumulatively to the apical side at increasing concentrations to generate a dose-response curve. The current is allowed to stabilize between each addition.

-

CFTRinh-172: A specific CFTR inhibitor (e.g., 10 µM) is added at the end of the experiment to confirm that the measured current is indeed CFTR-specific.

-

-

Data Acquisition: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this clamp is recorded continuously. The change in Isc following the addition of this compound reflects the potentiation of CFTR-mediated chloride secretion.

This compound's Cellular Signaling Pathway

This compound acts directly on the CFTR channel located at the apical membrane of epithelial cells. Its function is to potentiate the channel's activity, which is initiated by cAMP-mediated signaling.

Signaling Cascade:

-

Activation: Agonists like forskolin increase intracellular cyclic AMP (cAMP) levels.

-

Phosphorylation: cAMP activates Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), is necessary for the channel to open.

-

Gating Defect: In mutations like G551D, the phosphorylated channel has a very low probability of opening, severely restricting chloride ion flow.

-

Potentiation by this compound: this compound binds to the CFTR protein and increases its open probability, holding the gate open for longer periods. This allows for a significant increase in the transepithelial movement of chloride and bicarbonate ions down their electrochemical gradient.

Intestinal Organoid Swelling Assay

This assay provides a functional readout of CFTR activity in a 3D culture system that recapitulates aspects of the in vivo intestinal epithelium.

Detailed Protocol:

-

Organoid Culture: Intestinal stem cells, typically from rectal biopsies, are cultured in a Matrigel dome. They proliferate and differentiate into 3D structures called organoids, which have a central lumen.

-

Assay Preparation: Mature organoids are plated in a multi-well format. Live-cell stains (e.g., Calcein AM) can be used for visualization.

-

Stimulation: Forskolin (e.g., 5 µM) is added to the culture medium. This activates CFTR on the luminal membrane of the organoid cells, causing chloride and fluid to be secreted into the lumen.

-

This compound Treatment: this compound is added at various concentrations along with forskolin.

-

Imaging and Analysis: The organoids are imaged over several hours using a microscope. The cross-sectional area of each organoid is measured using image analysis software (e.g., ImageJ). The percentage of forskolin-induced swelling is calculated relative to baseline. An increase in swelling in the presence of this compound indicates successful potentiation of CFTR function. The data is used to generate a dose-response curve and determine the EC₅₀.

Other In Vitro Effects and Considerations

-

Gene Expression: Beyond direct channel potentiation, studies have shown that treatment with modulators including this compound can alter gene expression in airway epithelial cells. For instance, combination therapy with Elexacaftor/Tezacaftor/Ivacaftor (ETI) increased the expression of the antimicrobial defensin gene DEFB1 and decreased expression of matrix metalloproteinases MMP10 and MMP12, suggesting benefits beyond ion transport, such as reduced inflammation and tissue destruction.

-

Chronic Dosing Effects: While acute this compound application effectively potentiates CFTR, some in vitro studies have raised questions about chronic exposure. Chronic treatment with this compound was found to cause a dose-dependent reversal of F508del-CFTR correction by lumacaftor (VX-809), reflecting a destabilization of the corrected protein and an increased turnover rate.

-

Cellular Accumulation: this compound is a hydrophobic molecule and has been shown to accumulate in cultured human bronchial epithelial cells during prolonged treatment. High intracellular concentrations can persist even after a lengthy washout period, which may have functional consequences and influence optimal drug dosing strategies.

Conclusion

In vitro studies using a range of epithelial cell models have been fundamental in elucidating the mechanism and efficacy of this compound. Electrophysiological assays like the Ussing chamber technique and functional assays such as organoid swelling have consistently demonstrated this compound's ability to potentiate defective CFTR channels, restoring chloride and fluid secretion. This body of research not only validated this compound as a groundbreaking therapy for specific CF mutations but also provided the critical tools and framework for the development and evaluation of next-generation CFTR modulators. Future in vitro work will continue to be essential for understanding complex drug interactions, long-term cellular effects, and personalizing therapies for individuals with rare CFTR mutations.

References

- 1. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator this compound in G551D-mediated Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystic fibrosis drug this compound stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 4. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Ivacaftor: A Technical Guide to its Role as a CFTR Potentiator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core function of ivacaftor as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. It provides a comprehensive overview of its mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction: The Dawn of CFTR Modulation

Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2][3] These mutations lead to dysfunctional or absent CFTR protein, resulting in a cascade of downstream effects, most notably the accumulation of thick, sticky mucus in various organs.[4] For decades, CF treatment focused on managing symptoms.[5] The advent of CFTR modulators, however, marked a paradigm shift towards treating the underlying cause of the disease.

This compound (formerly VX-770) was the first-in-class CFTR potentiator to be approved for clinical use. Unlike correctors, which aim to improve the processing and trafficking of mutant CFTR protein to the cell surface, potentiators work on CFTR channels that are already present at the plasma membrane but have a defective opening mechanism (impaired channel gating).

Mechanism of Action: Unlocking the CFTR Channel

This compound's primary role is to increase the open probability (Po) of the CFTR channel. It directly binds to the CFTR protein, allosterically modulating its function to stabilize the open state, thereby enhancing chloride ion transport. This potentiation is independent of ATP hydrolysis but requires the CFTR protein to be in a phosphorylated state by Protein Kinase A (PKA), a prerequisite for normal channel activation.

Cryo-electron microscopy studies have identified a binding site for this compound within a cleft formed by transmembrane helices 4, 5, and 8 at the protein-lipid interface. Further studies using photoactivatable probes have also implicated the fourth cytosolic loop (ICL4) as a binding site, suggesting that this compound may mediate its effects through multiple points of contact with the CFTR protein.

This compound is particularly effective for Class III gating mutations, such as the G551D mutation, where the CFTR protein is successfully trafficked to the cell surface but fails to open efficiently in response to cAMP-mediated signaling. By binding to the G551D-CFTR protein, this compound effectively "props open" the defective gate, restoring a significant level of chloride transport.

Caption: Figure 1. This compound's Mechanism of Action.

Quantitative Data on this compound Efficacy

The clinical and preclinical efficacy of this compound has been extensively documented. The following tables summarize key quantitative data from various studies.

Table 1: Clinical Efficacy of this compound in Patients with G551D Mutation

| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | Study Duration | Reference |

| Sweat Chloride (mmol/L) | 104 | -48.8 to -56 | 2 days to 6 months | |

| Percent Predicted FEV1 (%) | 65.7 ± 19.5 | +6.7 to +10.6 | 6 months | |

| Percent Predicted FEV1 (%) | Not specified | +4.3 (adults) | 5.5 years | |

| Body Mass Index ( kg/m 2) | -0.16 (z-score) | +2.5 | 5.5 years | |

| Pulmonary Exacerbation Rate | Not specified | Significant reduction | 5 years |

Table 2: In Vitro Potency of this compound

| CFTR Mutation | Cell Type / System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR) | Reference |

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | |

| Wild-Type | Fischer Rat Thyroid (FRT) cells | Not specified | Not specified | Increases channel open probability |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's function as a CFTR potentiator.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and has been crucial in evaluating the effects of CFTR modulators like this compound.

Objective: To measure CFTR-dependent chloride current across a polarized epithelial cell monolayer and assess the potentiation effect of this compound.

Materials:

-

Ussing Chamber System (e.g., EasyMount Chamber)

-

Voltage-clamp amplifier

-

Primary human nasal or bronchial epithelial (HNE/HBE) cells cultured on permeable supports (e.g., Snapwell inserts)

-

Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2

-

Amiloride (ENaC inhibitor)

-

Forskolin (Adenylyl cyclase activator)

-

This compound

-

CFTRinh-172 (CFTR inhibitor)

Protocol:

-

Cell Culture: Culture primary HNE or HBE cells on permeable supports at an air-liquid interface until a confluent and differentiated monolayer is formed.

-

Chamber Setup: Pre-warm the Ussing chamber and KBR solution to 37°C. Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.

-

Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

-

ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thereby isolating CFTR-mediated chloride current. Wait for a new stable baseline Isc.

-

CFTR Activation: Add Forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation. Record the increase in Isc until it reaches a stable plateau.

-

Potentiation: Add this compound (e.g., 1 µM or in cumulative concentrations) to the apical chamber. A further increase in Isc indicates potentiation of the activated CFTR channels.

-

CFTR Inhibition: To confirm the observed current is CFTR-dependent, add CFTRinh-172 (e.g., 50 µM) to the apical chamber. This should inhibit the stimulated current, returning Isc towards the post-amiloride baseline.

-

Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. The magnitude of the this compound-induced ΔIsc represents its potentiation activity.

Caption: Figure 2. Ussing Chamber Experimental Workflow.

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion flow through single or multiple ion channels, providing high-resolution data on channel gating properties.

Objective: To measure whole-cell or single-channel currents from cells expressing mutant CFTR and determine the effect of this compound on channel open probability (Po).

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

HEK293 or other suitable cells transiently transfected with the CFTR variant of interest

-

Extracellular solution (e.g., containing N-methyl-D-glucamine-Cl)

-

Intracellular pipette solution (e.g., containing CsCl, MgATP, and EGTA)

-

Forskolin and IBMX (to raise intracellular cAMP)

-

This compound

Protocol (Whole-Cell Configuration):

-

Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.

-

Recording: Clamp the cell membrane potential (e.g., at -60 mV). Record baseline current.

-

CFTR Activation: Perfuse the cell with an extracellular solution containing Forskolin and IBMX to activate CFTR channels. An outward current (chloride efflux) will develop.

-

Potentiation: Once the activated current is stable, perfuse the cell with a solution also containing this compound. An increase in the whole-cell current indicates potentiation.

-

Data Analysis: Measure the current amplitude before and after the application of this compound. The fold-increase in current reflects the potentiation effect. For single-channel recordings, analyze the channel open time to directly calculate the change in Po.

Caption: Figure 3. Logical Flow of a Patch-Clamp Experiment.

Conclusion and Future Directions

This compound has revolutionized the treatment of cystic fibrosis for patients with specific CFTR mutations, demonstrating that targeting the underlying protein defect is a viable and highly effective therapeutic strategy. Its role as a CFTR potentiator is well-defined, directly increasing the open probability of defective channels to restore ion transport. The quantitative improvements in both clinical outcomes and in vitro functional assays underscore its profound impact.

The methodologies described herein, particularly Ussing chamber and patch-clamp electrophysiology, remain cornerstone techniques in the ongoing development of new and improved CFTR modulators. Future research will likely focus on developing potentiators with improved efficacy, broader applicability to other CFTR mutations, and synergistic effects when used in combination with next-generation correctors. A deeper understanding of the precise molecular interactions between potentiators and the CFTR protein will be essential for the rational design of these future therapies.

References

- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 2. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Regulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by Ivacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivacaftor (VX-770) is a landmark therapeutic that directly targets the underlying molecular defect in specific forms of cystic fibrosis. It functions as a potentiator, allosterically modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to increase its channel open probability. This in-depth technical guide elucidates the core mechanisms of this compound's allosteric regulation of CFTR, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the associated molecular pathways and experimental workflows.

Introduction to CFTR and this compound

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] These mutations can lead to defects in CFTR protein synthesis, trafficking, or function.[3] this compound is a CFTR potentiator specifically designed to address gating mutations, where the CFTR protein reaches the cell surface but has a reduced probability of opening.[1][4] By binding to an allosteric site on the CFTR protein, this compound induces a conformational change that stabilizes the open state of the channel, thereby enhancing anion transport. This mechanism of action has demonstrated significant clinical benefits for patients with specific CFTR mutations, such as the G551D mutation.

Quantitative Analysis of this compound's Potentiation of CFTR

The efficacy of this compound as a CFTR potentiator has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data on its potency and effect on different CFTR mutations.

Table 1: In Vitro Potency of this compound on Wild-Type and Mutant CFTR

| CFTR Variant | Apparent Affinity (K₀.₅) (nM) | Maximal Current Stimulation (-fold) | Reference |

| Wild-Type (WT) | 0.49 ± 0.15 | Not specified | |

| G551D | ~1.5 | 11-12 | |

| ΔF508 | ~1.5 | 11-12 |

Table 2: Clinical Efficacy of this compound in Patients with the G551D Mutation

| Clinical Endpoint | Change from Baseline with this compound | Placebo | P-value | Reference |

| Percent Predicted FEV₁ at 24 weeks | +10.6 percentage points | - | <0.001 | |

| Sweat Chloride Concentration at 48 weeks | -48.1 mmol/liter | - | <0.001 | |

| Weight Gain at 48 weeks | +3.1 kg | +0.4 kg | <0.001 | |

| CFQ-R Respiratory Domain Score at 48 weeks | +5.9 points | -2.7 points | <0.001 |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Single-Channel Patch-Clamp Electrophysiology

This technique is used to measure the activity of individual CFTR channels in a membrane patch and directly assess the effect of this compound on channel gating.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with plasmids encoding the desired human CFTR variant (e.g., WT, G551D, or F508del).

-

Patch-Clamp Recording:

-

Excised inside-out membrane patches are obtained from transfected cells.

-

The patch is continuously superfused with a solution containing a defined concentration of this compound.

-

The intracellular solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

-

Single-channel currents are recorded at a holding potential of -50 mV.

-

-

Data Analysis: The channel open probability (Po) is calculated from the current recordings. The dose-response relationship for this compound is determined by plotting the change in Po against the drug concentration.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM has been instrumental in identifying the binding site of this compound on the CFTR protein.

-

Protein Purification: Human CFTR protein is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

-

Complex Formation: The purified CFTR is incubated with this compound, ATP, and PKA to form the drug-bound, activated complex.

-

Cryo-EM Grid Preparation and Data Collection:

-

A small volume of the protein complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane.

-

The frozen grids are imaged using a transmission electron microscope.

-

-

Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

2D class averages are generated, and a 3D map of the CFTR-Ivacaftor complex is reconstructed.

-

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to identify the precise location of the this compound binding site.

Ussing Chamber Assay for Transepithelial Ion Transport

This assay measures ion transport across a layer of epithelial cells, providing a functional readout of CFTR activity in a more physiological context.

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable supports to form a polarized monolayer.

-

Ussing Chamber Measurement:

-

The cell-seeded permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

-

Pharmacological Manipulation:

-

Amiloride is added to the apical side to block sodium channels.

-

Forskolin is used to activate CFTR through cAMP-dependent PKA phosphorylation.

-

This compound is then added to the apical chamber to assess its effect on CFTR-mediated chloride secretion.

-

-

Data Analysis: The change in Isc upon addition of this compound is quantified to determine the extent of CFTR potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the allosteric regulation of CFTR by this compound.

Caption: CFTR channel activation and potentiation by this compound.

Caption: Experimental workflow for single-channel patch-clamp analysis.

Caption: Logical relationship of this compound's allosteric mechanism.

Mechanism of Allosteric Regulation

This compound exerts its potentiating effect through a direct, allosteric interaction with the CFTR protein. Cryo-EM studies have revealed that this compound binds to a pocket within the transmembrane domains of CFTR, at the interface of transmembrane helices 4, 5, and 8. This binding site is physically distinct from the nucleotide-binding domains (NBDs) where ATP binds and the channel pore.

The binding of this compound to this allosteric site induces a conformational change that is transmitted through the protein structure to the channel gate. This allosteric communication is thought to stabilize the NBD-dimerized, open state of the channel, thereby increasing the channel's open probability. Notably, this compound's potentiation of CFTR is phosphorylation-dependent but can occur independently of ATP hydrolysis, suggesting it uncouples the gating cycle from the ATP hydrolysis cycle. This mechanism effectively "props open" the channel for longer durations, facilitating increased chloride and bicarbonate transport.

Conclusion

This compound represents a paradigm shift in the treatment of cystic fibrosis, moving from symptom management to targeting the fundamental protein defect. Its function as an allosteric modulator of CFTR is a testament to the power of structure-based drug design and a deep understanding of protein biophysics. The quantitative data, experimental methodologies, and pathway visualizations presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further advance the field of CFTR modulators and precision medicine for genetic diseases.

References

Ivacaftor's Impact on Mucus Hydration and Clearance: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We detail its molecular mechanism, its profound impact on epithelial ion and water transport, and the resulting improvements in mucus hydration and mucociliary clearance in individuals with specific CFTR gating mutations. This document synthesizes quantitative data from key clinical and preclinical studies into structured tables, outlines detailed experimental protocols for assessing CFTR function and mucus clearance, and provides visual diagrams of critical pathways and workflows to support advanced research and development in the field of cystic fibrosis therapeutics.

Introduction to Cystic Fibrosis and CFTR Dysfunction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] In healthy individuals, CFTR-mediated ion transport regulates the hydration of epithelial surfaces. In CF, mutations in the CFTR gene lead to a dysfunctional or absent protein, impairing this transport.[1] This defect is particularly consequential in the airways, where it leads to dehydration of the airway surface liquid (ASL), accumulation of thick, viscous mucus, impaired mucociliary clearance (MCC), and a cycle of obstruction, chronic infection, and inflammation.[2]

This compound is a first-in-class CFTR potentiator, a small molecule designed to address the underlying cause of CF in patients with specific "gating" mutations (e.g., G551D). In these mutations, the CFTR protein is present at the cell surface but has a severely reduced probability of opening. This compound directly targets this defect, representing a significant shift from treating symptoms to targeting the fundamental protein dysfunction.

This compound: Mechanism of Action

This compound's primary mechanism of action is to increase the open probability (Pₒ) of the CFTR channel. It acts as a potentiator by binding directly to the CFTR protein at an allosteric site, distinct from the ATP-binding sites, at the interface between the transmembrane domains and the lipid bilayer. This binding stabilizes the open-channel conformation, thereby enhancing the flow of chloride and bicarbonate ions through the channel.

A key aspect of this compound's mechanism is its ability to promote channel opening in a manner that is dependent on phosphorylation by Protein Kinase A (PKA) but largely independent of ATP hydrolysis, which is normally required for the gating cycle. By decoupling the gating cycle from the ATP hydrolysis cycle, this compound effectively "props open" the defective channel, leading to a significant increase in total ion transport.

Physiological Impact on Airway Epithelium

The restoration of CFTR function by this compound initiates a cascade of physiological events that collectively rehydrate airway mucus.

-

Increased Anion Efflux: Potentiated CFTR channels significantly increase the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions from the epithelial cells into the airway lumen.

-

Osmotic Gradient Formation: The accumulation of these ions on the airway surface increases the local osmotic pressure.

-

Water Movement: This osmotic gradient drives the movement of water from the epithelial cells into the airway lumen, hydrating the periciliary layer (PCL) and the overlying mucus layer.

-

Improved Mucus Properties: Increased hydration reduces the viscosity and adhesivity of airway mucus. The increased bicarbonate secretion also raises the pH of the airway surface liquid, which is crucial for the proper unfolding and function of mucin proteins and for optimizing innate immune function.

-

Enhanced Mucociliary Clearance: A hydrated PCL allows cilia to beat effectively, propelling the less viscous mucus layer out of the airways. In vitro studies have demonstrated that this compound increases ciliary beat frequency and restores mucus transport rates.

Quantitative Efficacy of this compound

The clinical and physiological effects of this compound have been quantified across multiple studies. The following tables summarize key efficacy data.

Table 1: Effect of this compound on Sweat Chloride Concentration Sweat chloride is a direct biomarker of in vivo CFTR activity.

| Study Population | Baseline Sweat Cl⁻ (mmol/L) | Change after this compound (mmol/L) | Resulting Sweat Cl⁻ (mmol/L) | Citation(s) |

|---|---|---|---|---|

| G551D (Phase 3) | ~100 | -48 to -55 | ~45-52 | |

| G551D (Phase 2) | ~104 | -59.5 (median) | ~44.5 | |

| G551D/R117H | -40 | ~55 |

| G551D (Observational) | 114 (median) | -63 (median) | 51 (median) | |

Table 2: Effect of this compound on Mucociliary Clearance (MCC) MCC is measured by gamma scintigraphy to track the clearance of inhaled radiolabeled particles.

| Clearance Parameter (at 60 min) | Measurement at Baseline | Measurement after 1 Month this compound | Key Finding | Citation(s) |

|---|---|---|---|---|

| Whole Lung Clearance (%) | 13.9% | 28.3% | Marked acceleration observed and sustained at 3 months. | |

| Central Lung Clearance (%) | 22.0% | 42.9% | Significant improvement in central airway clearance. |

| Peripheral Lung Clearance (%) | 1.8% | 7.8% | Robust clearance initiated in peripheral airways where it was previously negligible. | |

Table 3: Effect of this compound on Airway Physiology These metrics reflect the downstream consequences of improved mucus hydration.

| Parameter | Baseline Value | Value after this compound | Observation | Citation(s) |

|---|---|---|---|---|

| FEV₁ (% predicted) | ~64% | Increase of 8.7-8.9% | Significant improvement in lung function. | |

| Airway Surface Liquid (ASL) pH | ~7.15 | ~7.35 | This compound increases ASL pH, correlating with sweat chloride reduction. | |

| Mucus Viscosity (in hG551D rat model) | Elevated | Normalized | This compound administration normalized hyperviscous mucus. |

| ASL/PCL Depth (in hG551D rat model) | Depleted | Normalized | this compound restored depleted airway surface and periciliary liquid layers. | |

Key Experimental Protocols for Assessing this compound's Effects

Accurate assessment of this compound's efficacy relies on standardized and robust methodologies.

Ussing Chamber Electrophysiology for CFTR Activity

This in vitro technique directly measures ion transport across an epithelial monolayer (e.g., primary human bronchial epithelial cells).

Methodology:

-

Cell Culture: Culture primary epithelial cells on permeable supports until a confluent, polarized monolayer with high transepithelial electrical resistance is formed.

-

Chamber Mounting: Mount the permeable support in an Ussing chamber, separating apical and basolateral solutions.

-

Electrophysiological Measurement: Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.

-

Pharmacological Stimulation:

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to increase intracellular cAMP.

-

Add a cAMP agonist (e.g., forskolin) to activate PKA and phosphorylate CFTR, thereby stimulating CFTR-dependent chloride secretion.

-

Add this compound (or vehicle control) to the apical and/or basolateral bath to measure the potentiation of the forskolin-stimulated Isc.

-

-

Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

Data Analysis: Quantify the change in Isc following the addition of this compound to determine the degree of CFTR potentiation.

Mucociliary Clearance (MCC) Measurement by Gamma Scintigraphy

This in vivo imaging technique quantifies the rate of mucus transport in the lungs.

Methodology:

-

Radiolabeling: Generate an aerosol of technetium-99m (⁹⁹ᵐTc)-labeled sulfur colloid particles of a defined size.

-

Inhalation: The subject inhales the radiolabeled particles, which deposit throughout the airways.

-

Imaging: Immediately following inhalation (T=0) and at subsequent time points (e.g., 30, 60, 90, 120 minutes), the subject is positioned in front of a gamma camera to acquire images of radioactivity distribution in the lungs.

-

Region of Interest (ROI) Analysis: Define ROIs for the whole lung, as well as peripheral and central lung regions.

-

Data Analysis:

-

Correct the radioactivity counts in each ROI for radioactive decay.

-

Calculate the percentage of initial radioactivity remaining in each region over time.

-

The clearance rate is determined from the slope of the retention-versus-time curve.

-

Measurements are taken at baseline and repeated after a specified duration of this compound treatment (e.g., 1 and 3 months).

-

Sweat Chloride Measurement (Quantitative Pilocarpine Iontophoresis)

This is the gold-standard in vivo biomarker for diagnosing CF and assessing CFTR modulator efficacy.

Methodology:

-

Stimulation: Apply a pilocarpine-containing gel to a defined area of the skin (typically the forearm). Use electrodes to pass a mild electrical current (iontophoresis) to deliver the pilocarpine, which stimulates sweat production.

-

Collection: After stimulation, clean the area and place a validated sweat collection device (e.g., Macroduct®) over the stimulated skin to absorb the sweat for a fixed period (typically 30 minutes).

-

Analysis:

-

Weigh the collected sweat to ensure a sufficient sample volume.

-

Extract the sweat and measure the chloride concentration using a chloridometer or an equivalent validated laboratory method.

-

-

Standardization: Strict adherence to standardized collection and analysis protocols is critical for minimizing variability and ensuring reliable results in multicenter trials.

Conclusion

This compound represents a paradigm shift in CF therapy, directly targeting the defective CFTR protein to restore its function. By increasing the channel's open probability, it re-establishes chloride and bicarbonate transport across the airway epithelium. This fundamental correction drives osmotic water flow, leading to the rehydration of the airway surface, normalization of mucus properties, and a significant, sustained improvement in mucociliary clearance. The quantitative data robustly support its efficacy, demonstrating marked reductions in sweat chloride and dramatic improvements in MCC across all lung regions. The methodologies outlined herein provide a framework for the continued evaluation of this compound and the development of future CFTR modulator therapies.

References

Methodological & Application

Application Notes and Protocols: Determination of Ivacaftor Dose-Response Curve In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel open probability (gating) of specific CFTR mutations.[1] In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, which is a chloride channel crucial for maintaining ion and water balance across epithelial surfaces. This compound primarily targets gating mutations, such as G551D, where the CFTR protein is present at the cell surface but does not open efficiently.[1] By binding directly to the mutant CFTR protein, this compound increases the likelihood of the channel being in an open state, thereby restoring chloride ion transport.[1]

This document provides detailed protocols for determining the in vitro dose-response curve of this compound, a critical step in its preclinical evaluation. The described methods, including the Ussing chamber assay with primary human nasal epithelial (HNE) cells and the forskolin-induced swelling (FIS) assay in intestinal organoids, are robust techniques for quantifying CFTR function.[1]

Data Presentation: this compound Dose-Response

The following table summarizes in vitro dose-response data for this compound against various CFTR mutations. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of this compound.

| CFTR Mutation | Cell Type/System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | [1] |

| Multiple Gating Mutations | Not Specified | In vitro chloride transport assays | Not specified | >10-fold increase over baseline | |

| F508del | Not Specified | Not Specified | Not effective as monotherapy | Not applicable |

Signaling Pathway and Mechanism of Action

This compound acts as a CFTR potentiator, directly binding to the CFTR protein to increase its open probability. This action is particularly effective for CFTR mutations that result in defective channel gating. The activation of CFTR is also dependent on the cAMP signaling pathway. Forskolin is commonly used in vitro to activate adenylyl cyclase, which increases intracellular cAMP levels and subsequently activates Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of CFTR, a prerequisite for channel opening upon ATP binding to the nucleotide-binding domains (NBDs). This compound enhances the channel opening of this phosphorylated and ATP-bound CFTR.

Figure 1: this compound's mechanism within the cAMP-mediated CFTR activation pathway.

Experimental Protocols

Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol details the functional assessment of CFTR in polarized HNE cells.

Materials:

-

Ussing Chamber System (e.g., EasyMount Ussing chambers)

-

Voltage-clamp amplifier

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (adenylyl cyclase activator)

-

This compound hydrate (test compound)

-

CFTRinh-172 (CFTR inhibitor)

-

Gas mixture: 95% O2 / 5% CO2

-

Primary HNE cells cultured on permeable supports

Procedure:

-

Cell Culture: Culture primary HNE cells on permeable supports at an air-liquid interface for 21-28 days to ensure a confluent and differentiated monolayer is formed.

-

Ussing Chamber Setup:

-

Pre-warm the Ussing chamber and KBR solution to 37°C.

-

Mount the permeable support with the HNE cell monolayer between the two halves of the Ussing chamber.

-

Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.

-

Maintain the temperature at 37°C and continuously bubble the solution with 95% O2 / 5% CO2.

-

-

Electrophysiological Recordings:

-

Measure the transepithelial voltage (Vt) and resistance (Rt).

-

Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).

-

-

Pharmacological Additions:

-

Allow the baseline Isc to stabilize.

-

Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride current.

-

Once a new stable baseline is achieved, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.

-

After the forskolin-stimulated Isc has stabilized, add increasing concentrations of this compound hydrate to the apical chamber in a cumulative manner. Allow the current to stabilize between each addition.

-

At the end of the experiment, add CFTRinh-172 (10-50 µM) to the apical chamber to confirm that the measured current is CFTR-specific.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) at each this compound concentration relative to the forskolin-stimulated current.

-

Plot the ΔIsc against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 and maximal efficacy.

-

Figure 2: Experimental workflow for the Ussing chamber assay.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a high-throughput method to assess CFTR function in a 3D cell culture model.

Materials:

-

Intestinal organoids derived from patient biopsies

-

Matrigel

-

Culture medium

-

Multi-well plates (e.g., 96-well)

-

This compound hydrate

-

Forskolin

-

Automated microscope or imaging system

Procedure:

-

Organoid Culture:

-

Embed intestinal organoids in Matrigel in a multi-well plate.

-

Culture until they form a cystic structure with a central lumen.

-

-

Compound Incubation:

-

Pre-incubate the organoids with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

-

Forskolin Stimulation and Imaging:

-

Add Forskolin (5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.

-

Acquire images at regular time intervals (e.g., every 30 minutes) for 2-4 hours.

-

-

Image and Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.

-

Calculate the percentage increase in organoid area relative to the baseline (t=0) for each this compound concentration.

-

Plot the percentage of swelling against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50.

-

Figure 3: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

References

Application Notes and Protocols for Ussing Chamber Experiments with Ivacaftor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel crucial for maintaining ion and fluid balance across epithelial surfaces.[1] Ivacaftor (VX-770) is a CFTR potentiator designed to enhance the channel gating of specific CFTR mutants, thereby increasing chloride transport.[2][3] The Ussing chamber is an essential ex vivo tool for studying epithelial ion transport by measuring electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER).[4][5] This system is instrumental in evaluating the efficacy of CFTR modulators like this compound. These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of this compound on CFTR-mediated chloride secretion.

Mechanism of Action of this compound

This compound is a small molecule that acts as a potentiator of the CFTR protein. In individuals with certain CFTR mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but exhibits a gating defect, meaning the channel does not open efficiently to allow chloride ion transport. This compound binds directly to the CFTR protein, inducing a conformational change that increases the probability of the channel being in an open state. This potentiation of channel gating facilitates increased chloride ion flow across the epithelial membrane, leading to improved hydration of the airway surface and enhanced mucus clearance.

Signaling Pathway of this compound Action

Caption: this compound's mechanism on a gating-defective CFTR channel.

Experimental Protocols

Cell Culture

Epithelial cells, such as human bronchial epithelial (HBE) cells or cystic fibrosis bronchial epithelial (CFBE) cells expressing mutant CFTR (e.g., G551D or F508del), should be cultured on permeable supports. Cells are seeded at a high density and grown for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer with a high transepithelial electrical resistance (TEER > 300 Ω·cm²).

Ussing Chamber Setup

-

System Preparation: Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.

-

Buffer Preparation: Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2. A typical Krebs-Ringer Bicarbonate solution contains (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 10 glucose.

-

Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.

-

Filling Chambers: Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 15-30 minutes, during which baseline short-circuit current (Isc) and TEER should be measured.

Experimental Procedure for this compound Potentiation

The following is a typical sequence for an Ussing chamber experiment to evaluate the effect of this compound:

-

Baseline Measurement: Record a stable baseline Isc.

-

ENaC Inhibition: Add Amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. Wait for the Isc to stabilize at a new, lower baseline.

-

CFTR Activation: Add a CFTR agonist, typically Forskolin (10 µM), often in combination with a phosphodiesterase inhibitor like IBMX (100 µM), to both the apical and basolateral chambers. This will stimulate CFTR-mediated chloride secretion and result in an increase in Isc.

-

CFTR Potentiation: Once the Forskolin-stimulated Isc has stabilized, add this compound (VX-770) to the apical chamber. A typical concentration is 1 µM. A further increase in Isc indicates potentiation of the activated CFTR channels.

-

CFTR Inhibition: To confirm that the observed current is CFTR-specific, add a CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber. This should cause a rapid decrease in Isc.

Experimental Workflow

Caption: A stepwise workflow for an Ussing chamber experiment with this compound.

Data Presentation

The following tables summarize representative quantitative data from Ussing chamber experiments with this compound.

Table 1: Effect of this compound on Forskolin-Stimulated Short-Circuit Current (Isc) in CFBE cells expressing F508del-CFTR.

| Treatment Condition | ΔIsc (μA/cm²) |

| Forskolin (1 µM) | ~2.5 |

| Forskolin (1 µM) + this compound (1 µM) | ~5.0 |

| CFTRinh-172 (10 µM) | Inhibition of current |

Data synthesized from representative tracings.

Table 2: this compound Response in Primary Human Nasal Epithelial (HNE) Cultures.

| Parameter | Measurement |

| This compound Concentration | 1 µM (apical) |

| Forskolin Concentration | 20 µM (serosal) |

| Amiloride Concentration | 100 µM (apical) |

| CFTRinh-172 Concentration | 50 µM |

Experimental conditions for assessing patient-specific CFTR chloride currents.

Table 3: Chronic vs. Acute this compound Exposure in CFBE41o- Monolayers.

| Pretreatment (24h) | Acute Addition | Effect on Isc |

| Vehicle (DMSO) | Forskolin + this compound | Significant increase |

| Elexacaftor/Tezacaftor (ET) | Forskolin + this compound | Substantial restoration of CFTR-mediated Cl- secretion |

| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Forskolin | Significant increase from baseline |

Demonstrates the utility of Ussing chambers in assessing combination therapies.

Conclusion

The Ussing chamber is a powerful and indispensable tool for the functional characterization of CFTR modulators like this compound. The detailed protocol and representative data presented here provide a framework for researchers to design and execute robust experiments to investigate the efficacy of this compound and other CFTR-targeted therapies. Adherence to a standardized protocol is critical for obtaining reproducible and reliable data.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ivacaftor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (VX-770) is a landmark therapeutic for cystic fibrosis (CF), representing a class of drugs known as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. It primarily targets gating mutations in the CFTR gene, such as G551D, where the CFTR protein is present on the cell surface but fails to open and transport chloride ions effectively.[1] this compound binds directly to the CFTR protein, increasing the probability of the channel being in an open state and thereby restoring chloride ion transport.[1] This mechanism helps to hydrate the airway surface, improve mucus clearance, and consequently enhance lung function in eligible patients.

These application notes provide a detailed overview of common cell-based assays used to evaluate the efficacy of this compound and other CFTR modulators. The accompanying protocols offer step-by-step guidance for researchers to implement these assays in their own laboratories.

Mechanism of Action of this compound

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is a crucial chloride channel for maintaining ion and water balance across epithelial surfaces. This compound is a potentiator that enhances the function of CFTR channels that are already present at the cell surface.[2][3] The primary signaling pathway for CFTR activation involves the intracellular second messenger cyclic AMP (cAMP). An increase in cAMP levels, typically stimulated by agonists like forskolin, leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with the binding of ATP to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the CFTR channel, allowing chloride ions to flow across the cell membrane.[4] this compound acts to increase the open probability of this activated channel.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the in vitro dose-response data for this compound against various CFTR mutations. The half-maximal effective concentration (EC50) is a key parameter for evaluating the potency of this compound.

| CFTR Mutation | Cell Type/System | Assay | This compound EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR function) | Reference |

| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% | Vertex Pharmaceuticals NDA filing |

| F508del (corrected) | Human Bronchial Epithelial (HBE) cells | Ussing Chamber | 200 - 1000 | Variable (depends on corrector) | Internal data/Published literature |

| R117H | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 150 | ~25% | Vertex Pharmaceuticals NDA filing |

| Multiple Gating Mutations | FRT cells | YFP-based halide influx | 100 - 500 | 10-60% | Published literature |

| S1159P | Chinese hamster ovary cells | Patch-clamp | Low nanomolar | Partial rescue |

Experimental Protocols

Detailed methodologies for key cell-based assays to test this compound efficacy are provided below.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion movement and, in this context, CFTR-mediated chloride secretion.

Materials:

-

Ussing chamber system with voltage-clamp amplifier

-

Human Bronchial Epithelial (HBE) or Nasal Epithelial (HNE) cells cultured on permeable supports (e.g., Transwell®)

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

This compound

-

CFTRinh-172 (CFTR inhibitor)

-

Gas mixture: 95% O2 / 5% CO2

Protocol:

-

Preparation: Pre-warm the Ussing chamber and KBR solution to 37°C.

-

Mounting: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.

-